An In-depth Technical Guide to the Chemical and Physical Properties of 3-Methyl-2-octanol
An In-depth Technical Guide to the Chemical and Physical Properties of 3-Methyl-2-octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-octanol, a secondary alcohol with the chemical formula C₉H₂₀O, is a chiral organic compound.[1] As with many chiral molecules, its specific stereoisomers can exhibit unique biological activities and physical properties, making it a molecule of interest in various fields, including flavor and fragrance industries, as well as potentially in synthetic chemistry and drug development. The presence of a hydroxyl group and a branched alkyl chain imparts specific characteristics to its solubility, reactivity, and spectroscopic signature. This guide provides a comprehensive overview of the known chemical and physical properties of 3-Methyl-2-octanol, alongside detailed experimental protocols for their determination and conceptual diagrams relevant to its study.
Chemical and Physical Properties
Quantitative data for 3-Methyl-2-octanol is often presented alongside its isomers. The following tables summarize the available data, with specific notations for 3-Methyl-2-octanol where possible.
Table 1: General Chemical Properties
| Property | Value | Source |
| IUPAC Name | 3-methyloctan-2-ol | [1] |
| Molecular Formula | C₉H₂₀O | [1] |
| Molecular Weight | 144.25 g/mol | [1] |
| CAS Number | 27644-49-1 |
Table 2: Physical Properties
| Property | Value | Notes | Source |
| Density | Data not available for 3-Methyl-2-octanol | For the isomer 3-Methyl-3-octanol: 0.822 g/mL | [2] |
| Boiling Point | Data not available for 3-Methyl-2-octanol | For the isomer 2-Methyl-3-octanol: 189 °C | [3] |
| Melting Point | Data not available | - | |
| Solubility | Insoluble in water; Soluble in organic solvents | Based on the properties of similar long-chain alcohols. | |
| Refractive Index | Data not available for 3-Methyl-2-octanol | For the isomer 2-Methyl-3-octanol: 1.4300 to 1.4320 | |
| Vapor Pressure | Data not available | - |
Table 3: Spectroscopic Data
| Spectroscopy | Key Features | Source |
| Mass Spectrometry (MS) | Fragmentation via α-cleavage and dehydration (loss of water, M-18) is characteristic of alcohols.[4][5][6] | [4][5][6] |
| Infrared (IR) Spectroscopy | Broad O-H stretching band around 3500-3200 cm⁻¹; C-O stretching band in the 1260-1050 cm⁻¹ region.[7][8][9] | [7][8][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The proton of the hydroxyl group typically appears as a singlet, which can be exchanged with D₂O.[10][11] The carbon attached to the hydroxyl group is deshielded and appears in the 50-80 δ range in ¹³C NMR. | [9] |
Experimental Protocols
Detailed methodologies for determining the key physical and chemical properties of liquid alcohols like 3-Methyl-2-octanol are provided below.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method is the capillary method.[12][13]
Procedure:
-
A small amount of 3-Methyl-2-octanol is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer and heated in a water or oil bath.[12]
-
As the temperature rises, air trapped in the capillary tube will bubble out.
-
The temperature at which a steady stream of bubbles emerges from the capillary is noted.
-
The heat is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.[12][13]
Determination of Density
The density of a liquid is its mass per unit volume. It can be determined using a pycnometer or by direct mass and volume measurements.[14][15][16][17]
Procedure:
-
The mass of a clean, dry graduated cylinder or pycnometer is measured.
-
A known volume of 3-Methyl-2-octanol is added to the graduated cylinder or the pycnometer is filled.
-
The mass of the container with the liquid is measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty container.
-
The density is then calculated by dividing the mass of the liquid by its volume.[14][15][17]
Determination of Solubility
Solubility is the ability of a substance to dissolve in a solvent. The principle of "like dissolves like" is a general guide.
Procedure for Solubility in Water:
-
Add a small, measured amount of 3-Methyl-2-octanol (e.g., 0.5 mL) to a test tube containing a measured volume of water (e.g., 5 mL).
-
Vigorously shake the test tube for a set period (e.g., 1 minute).
-
Allow the mixture to stand and observe if two distinct layers form, indicating insolubility, or if a homogeneous solution is present.[18][19]
Procedure for Solubility in Organic Solvents:
-
Repeat the above procedure using various organic solvents (e.g., ethanol, acetone, hexane) instead of water.
-
Observe and record the miscibility of 3-Methyl-2-octanol in each solvent.[19]
Spectroscopic Analysis
a) Infrared (IR) Spectroscopy
-
A drop of neat 3-Methyl-2-octanol is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
-
The plates are placed in the sample holder of an IR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The spectrum is analyzed for the characteristic broad O-H stretch and the C-O stretch.[7]
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
A small amount of 3-Methyl-2-octanol is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
A small amount of a reference standard (e.g., TMS) may be added.
-
The ¹H NMR and ¹³C NMR spectra are acquired.
-
For identifying the hydroxyl proton, a "D₂O shake" can be performed: a few drops of D₂O are added to the NMR tube, the tube is shaken, and the ¹H NMR spectrum is re-acquired to observe the disappearance of the -OH peak.[10][11]
c) Mass Spectrometry (MS)
-
A sample of 3-Methyl-2-octanol is introduced into the mass spectrometer, where it is vaporized and ionized.
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns, such as the loss of a water molecule (M-18) and α-cleavage.[4][5][6]
Visualizations
General Workflow for Physicochemical Characterization
Caption: Workflow for the physicochemical characterization of 3-Methyl-2-octanol.
Conceptual Role of Secondary Alcohols in Drug Development
While specific signaling pathways for 3-Methyl-2-octanol are not documented, the following diagram illustrates the general considerations for secondary alcohols in the context of drug development. Secondary alcohols are common motifs in pharmaceuticals and can influence a compound's pharmacokinetic and pharmacodynamic properties.[20]
Caption: Conceptual role of secondary alcohols in drug development considerations.
References
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